molecular formula C19H26N2O5 B1212421 Remifentanil Acid CAS No. 132875-68-4

Remifentanil Acid

Numéro de catalogue B1212421
Numéro CAS: 132875-68-4
Poids moléculaire: 362.4 g/mol
Clé InChI: GFJKFSFFMHOISI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Remifentanil Acid is a metabolite of the potent short-acting synthetic opioid analgesic drug remifentanil . It is an analog of fentanyl and remifentanil, but is not active as an opioid in its own right .


Synthesis Analysis

The synthesis of Remifentanil Acid involves various protocols utilized for both laboratory and industrial production . A detailed review of these procedures can be found in the paper titled "Laboratory and industrial synthesis of remifentanil" .


Molecular Structure Analysis

The molecular structure of Remifentanil Acid can be found in various databases such as PubChem . The compound has a molecular formula of C19H26N2O5 .


Chemical Reactions Analysis

Remifentanil is an esterase-metabolized opioid . The carboxylic acid metabolite, which is essentially Remifentanil Acid, is inactive and is excreted by the kidneys with an elimination half-life of approximately 90 minutes .


Physical And Chemical Properties Analysis

Remifentanil Acid has a molecular weight of 362.4 g/mol . It has a computed XLogP3-AA of -0.7, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 6 .

Applications De Recherche Scientifique

Remifentanil's Pharmacokinetics and Clinical Uses

  • General Anesthesia : Remifentanil is known for its ultra-short acting properties and effective use in general anesthesia. Its unique pharmacokinetic profile, due to its esterase linkage, makes it an effective analgesic for a variety of surgical procedures. It is used in combination with intravenous or volatile hypnotic agents, providing effective analgesia with rapid recovery and minimal duration-dependent effects (Scott & Perry, 2005).

  • Antinociceptive Effects in Non-Mammalian Models : Remifentanil has shown dose-dependent antinociceptive effects in amphibian models, providing insights into its analgesic properties across different species. This research highlights its potency and effectiveness in pain attenuation (Mohan & Stevens, 2006).

  • Bone Physiology : A study demonstrated that remifentanil affects bone regeneration processes by inhibiting osteoclast differentiation and maturation, which could have implications for patients undergoing surgery (Yoon et al., 2018).

  • Cardioprotection : Remifentanil offers cardioprotective effects in myocardial ischemia-reperfused models, suggesting its beneficial role in cardiac surgeries. It reduces myocardial damage, potentially by activating anti-apoptotic pathways (Wong et al., 2010).

Analysis and Stability

  • Analytical Methods : Techniques for the analysis of remifentanil in biological samples involve liquid chromatography-tandem mass spectrometry. Stability investigations in various matrices like EDTA whole blood and plasma are critical for accurate pharmacokinetic studies (Koster et al., 2015).

Neurological Implications

  • Effects on the Brain : Studies have explored remifentanil's effects on the central nervous system, especially in the context of neuroanesthesia and neurointensive care. These investigations are crucial to understanding its potential impacts and applications in neurology (Fodale et al., 2008).

Mécanisme D'action

Remifentanil is a µ-opioid agonist with rapid onset and peak effect, and short duration of action . The µ-opioid activity of remifentanil is antagonized by opioid antagonists such as naloxone .

Safety and Hazards

Remifentanil is a DEA Schedule II controlled substance, indicating a high potential for abuse which may lead to severe psychological or physical dependence . It is also associated with potential risks such as anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, and teratogenic effects .

Orientations Futures

Remifentanil Acid, being a metabolite of Remifentanil, shares the future directions of its parent compound. There is ongoing research into the pharmacokinetics of Remifentanil in different patient populations and settings . Additionally, there is interest in understanding the potential pharmacokinetic interaction between Remifentanil and other drugs .

Propriétés

IUPAC Name

3-[4-methoxycarbonyl-4-(N-propanoylanilino)piperidin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O5/c1-3-16(22)21(15-7-5-4-6-8-15)19(18(25)26-2)10-13-20(14-11-19)12-9-17(23)24/h4-8H,3,9-14H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJKFSFFMHOISI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60157827
Record name GI 90291
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60157827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Remifentanil Acid

CAS RN

132875-68-4
Record name Remifentanil acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132875684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GI 90291
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60157827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-methoxycarbonyl-4-((1-oxopropyl)phenylamino)-1-piperidine) propanoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name REMIFENTANIL ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1EZX4S2E1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Remifentanil Acid
Reactant of Route 2
Reactant of Route 2
Remifentanil Acid
Reactant of Route 3
Remifentanil Acid
Reactant of Route 4
Remifentanil Acid
Reactant of Route 5
Remifentanil Acid
Reactant of Route 6
Remifentanil Acid

Q & A

Q1: How does remifentanil, the parent drug of remifentanil acid, exert its analgesic effects?

A1: Remifentanil is a potent μ-opioid agonist. [] While the provided abstracts do not delve into the specific downstream signaling pathways, it's known that μ-opioid agonists like remifentanil bind to μ-opioid receptors in the central nervous system, primarily in the brain and spinal cord. This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesia.

Q2: What analytical techniques are employed for the detection and quantification of remifentanil and remifentanil acid?

A4: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique for the detection and quantification of remifentanil and its metabolite in biological matrices. [, ] This method offers high sensitivity and selectivity, enabling the detection of these compounds at low concentrations.

Q3: What is the metabolic ratio of remifentanil acid, and how does it differ between individuals with normal and impaired renal function?

A5: The metabolic ratio reflects the ratio of remifentanil acid to remifentanil concentrations at steady state. [] This ratio is significantly higher in individuals with moderate/severe renal impairment compared to those with normal renal function. [, ] This difference is attributed to the reduced clearance of remifentanil acid in the context of renal dysfunction.

Q4: Has the structure of remifentanil acid been elucidated, and are there spectroscopic data available?

A6: While not explicitly detailed in the provided abstracts, the chemical structure of remifentanil acid is well-established in scientific literature. It is a carboxylic acid metabolite of remifentanil. Specific spectroscopic data, such as nuclear magnetic resonance (NMR) or infrared (IR) spectra, might be available in related chemical databases or publications focusing on its structural characterization. []

Q5: Can you elaborate on the clinical applications of remifentanil and the implications of its pharmacokinetic profile for its use?

A7: Remifentanil is primarily used as an analgesic during surgical procedures and in intensive care settings. [, ] Its rapid onset and offset of action, coupled with its predictable metabolism primarily by non-specific esterases, make it suitable for providing analgesia during short procedures and for facilitating rapid recovery. [, ] The minimal accumulation of remifentanil, even in patients with renal impairment, contributes to its favorable pharmacokinetic profile for these clinical applications. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.